6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and agrochemistry. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyranopyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can be achieved through a catalyst-free, three-component reaction in aqueous media. The reaction involves the condensation of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. This method offers several advantages, including mild reaction conditions, high yields, and an environmentally benign procedure .
Industrial Production Methods
The use of water as a solvent and the avoidance of catalysts make this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The presence of the trifluoromethyl group and the amino group allows for nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole and pyran moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Aryl Aldehydes: Used in the initial synthesis.
Malononitrile: Acts as a key reactant in the formation of the pyranopyrazole core.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: Another essential reactant in the synthesis.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyranopyrazoles, which exhibit a range of biological activities .
Scientific Research Applications
6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antibacterial, antifungal, antitubercular, anti-inflammatory, and cytotoxic agent.
Agrochemistry: Its derivatives are being explored for use as agrochemicals due to their biological activities.
Organic Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 6-amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s membrane permeability and stability against metabolic oxidation, allowing it to effectively bind to biological targets. The pyranopyrazole core is crucial for its biological activities, enabling interactions with enzymes and receptors involved in antimicrobial and anti-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Known for its use as an intermediate in the synthesis of insecticides.
4-(Trifluoromethyl)benzylamine: Utilized in various organic synthesis applications.
Uniqueness
6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide stands out due to its unique combination of a trifluoromethyl group and a pyranopyrazole core. This structural arrangement imparts distinct biological activities and makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C20H13F3N4O |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
6-amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)13-8-6-11(7-9-13)15-14(10-24)18(25)28-19-16(15)17(26-27-19)12-4-2-1-3-5-12/h1-9,15H,25H2,(H,26,27) |
InChI Key |
KAUHLTXNWKWTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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